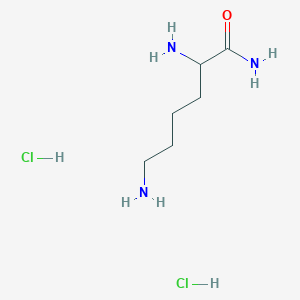

(S)-2,6-Diaminohexanamide dihydrochloride

Übersicht

Beschreibung

(S)-2,6-Diaminohexanamide dihydrochloride is a chiral diamine compound that is often used in various chemical and biological applications. This compound is known for its ability to form stable complexes with various molecules, making it useful in a range of scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,6-Diaminohexanamide dihydrochloride typically involves the reaction of (S)-2,6-diaminohexanoic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The process involves dissolving (S)-2,6-diaminohexanoic acid in water, followed by the gradual addition of hydrochloric acid while maintaining the temperature at around 0-5°C. The resulting solution is then evaporated to obtain the dihydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and automated systems to control the reaction conditions precisely. The process involves the same basic steps as the laboratory synthesis but on a much larger scale. The use of automated systems ensures consistent quality and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2,6-Diaminohexanamide dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amides or nitriles.

Reduction: It can be reduced to form primary amines.

Substitution: The amino groups in the compound can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

Oxidation: Amides or nitriles.

Reduction: Primary amines.

Substitution: Substituted amides or amines.

Wissenschaftliche Forschungsanwendungen

Synthesis of (S)-2,6-Diaminohexanamide Dihydrochloride

The synthesis typically involves the reaction of (S)-2,6-diaminohexanoic acid with hydrochloric acid under controlled conditions. The process includes:

- Dissolving (S)-2,6-diaminohexanoic acid in water.

- Gradually adding hydrochloric acid while maintaining a temperature of 0-5°C.

- Evaporating the resulting solution to obtain the dihydrochloride salt.

Chemistry

This compound serves as a chiral building block in the synthesis of complex molecules. Its ability to undergo various chemical reactions enhances its utility:

| Type of Reaction | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate, hydrogen peroxide | Amides or nitriles |

| Reduction | Lithium aluminum hydride, sodium borohydride | Primary amines |

| Substitution | Alkyl halides, acyl chlorides | Substituted amides or amines |

Biology

In biological research, this compound is utilized to study enzyme mechanisms and protein-ligand interactions . Its chiral nature allows for selective binding to chiral centers in target molecules, which is crucial for understanding biochemical pathways.

Medicine

This compound has been investigated for its potential use in drug development as a pharmaceutical intermediate. It plays a role in the synthesis of various therapeutic agents and has shown promise in enhancing drug efficacy through its interactions with biological targets.

Industry

In industrial applications, this compound is employed in the production of polymers and advanced materials. Its properties facilitate the development of materials with specific characteristics suitable for various applications.

Case Study 1: Enzyme Mechanism Studies

A study investigated the role of this compound in enzyme catalysis. Researchers demonstrated that the compound could stabilize transition states during enzymatic reactions, enhancing reaction rates significantly compared to controls without the compound.

Case Study 2: Drug Development

Research focused on synthesizing novel derivatives using this compound as a starting material. The derivatives exhibited improved binding affinity to target proteins involved in disease pathways, suggesting potential therapeutic applications.

Wirkmechanismus

The mechanism of action of (S)-2,6-Diaminohexanamide dihydrochloride involves its ability to form stable complexes with various molecules. This property allows it to interact with specific molecular targets, such as enzymes or receptors, and modulate their activity. The compound’s chiral nature also plays a crucial role in its interactions, as it can selectively bind to chiral centers in target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

®-2,6-Diaminohexanamide dihydrochloride: The enantiomer of (S)-2,6-Diaminohexanamide dihydrochloride, which has similar chemical properties but different biological activities.

2,6-Diaminohexanoic acid: The parent compound from which this compound is derived.

Hexamethylenediamine: A structurally similar compound used in the production of nylon and other polymers.

Uniqueness

This compound is unique due to its chiral nature, which allows it to interact selectively with other chiral molecules. This property makes it particularly valuable in asymmetric synthesis and chiral resolution processes.

Biologische Aktivität

(S)-2,6-Diaminohexanamide dihydrochloride, a chiral diamine compound, is recognized for its diverse biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

This compound has the molecular formula C6H15N3·2HCl and is synthesized through the reaction of (S)-2,6-diaminohexanoic acid with hydrochloric acid under controlled conditions. This synthesis results in a stable dihydrochloride salt, which enhances the compound's solubility and bioavailability in biological systems.

The biological activity of this compound is primarily attributed to its ability to form stable complexes with various biomolecules. This property allows it to interact with specific molecular targets such as enzymes and receptors, modulating their activities. The chiral nature of the compound enables selective binding to chiral centers in target molecules, which is crucial for its effectiveness in asymmetric synthesis and biological interactions.

Biological Applications

- Medicinal Chemistry :

-

Biochemical Research :

- Employed in studies of enzyme mechanisms and protein-ligand interactions.

- Acts as a chiral building block in the synthesis of complex molecules, facilitating the development of new therapeutic agents.

-

Industrial Applications :

- Utilized in the production of polymers and advanced materials due to its chemical reactivity and stability.

Neurodegenerative Disorders

A study explored the use of this compound in treating disorders associated with abnormal cell cycle regulation. The compound showed promise in reducing cell death in models of polyglutamine expansion disorders by modulating CDK activity .

Enzyme Interaction Studies

Research has demonstrated that this compound can effectively inhibit specific enzymes involved in metabolic pathways. For instance, it was shown to interact with serine proteases, leading to altered enzymatic activity that could be beneficial for therapeutic applications .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| (R)-2,6-Diaminohexanamide dihydrochloride | Similar chemical properties but different biological effects | Enantiomeric differences affect interaction profiles |

| 2,6-Diaminohexanoic acid | Precursor to this compound | Lacks the chiral specificity |

| Hexamethylenediamine | Used primarily in polymer production | Non-chiral; broader industrial applications |

Eigenschaften

IUPAC Name |

2,6-diaminohexanamide;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N3O.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H2,9,10);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIYVJLPYZQDCKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)N)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80626540 | |

| Record name | Lysinamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51127-08-3 | |

| Record name | Lysinamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.